![molecular formula C16H14ClN3O4S B2397324 N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide CAS No. 1445723-41-0](/img/structure/B2397324.png)
N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are known to modulate the immune response and have been investigated as a treatment for various autoimmune diseases and cancers.
Mecanismo De Acción
N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide is a selective inhibitor of JAK3, which is a member of the JAK family of tyrosine kinases. JAK3 is involved in the signaling pathways of various cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are important for the function of immune cells. By inhibiting JAK3, N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide can modulate the immune response and reduce the inflammation associated with autoimmune diseases.
Biochemical and Physiological Effects
N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide has been shown to reduce the production of various cytokines and chemokines, such as IL-2, interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1), which are involved in the inflammatory response. It has also been shown to reduce the activation and proliferation of T cells, which are important for the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide has several advantages for lab experiments, such as its high selectivity for JAK3 and its ability to modulate the immune response. However, it also has some limitations, such as its potential toxicity and the need for careful dosing to avoid adverse effects.
Direcciones Futuras
There are several potential future directions for the research on N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide. One direction is to investigate its potential therapeutic applications in other autoimmune diseases and cancers. Another direction is to study its mechanism of action in more detail, including its effects on other signaling pathways and immune cells. Additionally, the development of more selective and less toxic JAK inhibitors could improve the therapeutic potential of this class of compounds.
Métodos De Síntesis
The synthesis of N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide involves several steps, starting from the reaction of 4-chloro-2-nitropyridine with sodium sulfite to form 4-chloro-2-aminopyridine. This compound is then reacted with 4-cyclopropanecarbonyl chloride to form the corresponding amide. The final step involves the reaction of this amide with 4-aminosulfonylbenzoyl chloride to form N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide.
Aplicaciones Científicas De Investigación
N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated as a treatment for certain cancers, such as leukemia and lymphoma.
Propiedades
IUPAC Name |
N-(2-chloropyridin-4-yl)sulfonyl-4-(cyclopropanecarbonylamino)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S/c17-14-9-13(7-8-18-14)25(23,24)20-16(22)11-3-5-12(6-4-11)19-15(21)10-1-2-10/h3-10H,1-2H2,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEONKXPZUIGCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

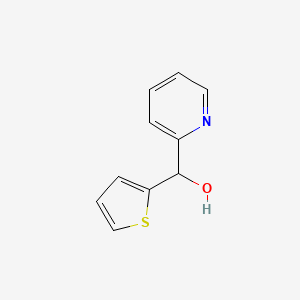
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide](/img/structure/B2397243.png)
![[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate](/img/structure/B2397244.png)

![5-Bromo-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2397246.png)


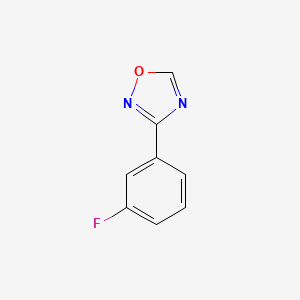
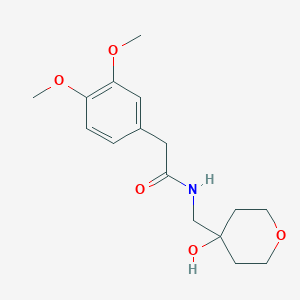

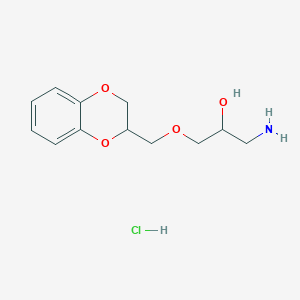
![1-(2-chlorophenyl)-N-[(3,5-dimethylisoxazol-4-yl)methyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2397260.png)
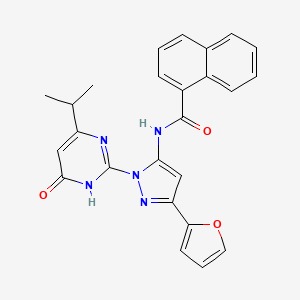
![Methyl 2-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methylamino]-4,5-dimethoxybenzoate](/img/structure/B2397263.png)